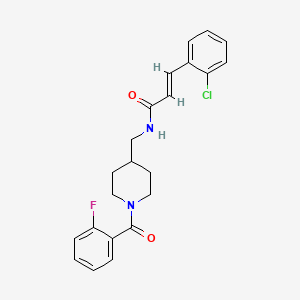
(E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide, also known as CFM-2, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of acrylamide derivatives and has been shown to have interesting properties that make it a valuable tool for studying various biochemical and physiological processes.
Applications De Recherche Scientifique
Electrochemical Studies
- In research by Srinivasu et al. (1999), electrochemical studies of similar compounds including acrylamide derivatives were conducted. They developed an electroanalytical method for quantitative analysis, which could be relevant for understanding the electrochemical properties of (E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide (Srinivasu et al., 1999).
Molecular Interaction Studies
- Research by Shim et al. (2002) on a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, revealed insights into molecular interactions with receptors. This could provide a framework for understanding how this compound might interact at a molecular level (Shim et al., 2002).
Protein Fluorescence Quenching
- Eftink and Ghiron (1976) studied the quenching of tryptophanyl fluorescence by acrylamide, which is significant for understanding protein interactions. This could be relevant for investigating the interactions of this compound with proteins (Eftink & Ghiron, 1976).
Anticancer Activity
- Kamal et al. (2014) explored the synthesis and cytotoxic activity of 2-anilinopyridine-3-acrylamides, which are structurally similar to the compound . These studies can provide insights into the potential anticancer activities of this compound (Kamal et al., 2014).
Herbicidal Activity
- Research by Wang et al. (2004) on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which have structural similarities, discussed their use as herbicidal inhibitors. This indicates a potential avenue for exploring the herbicidal applications of this compound (Wang et al., 2004).
Antibacterial and Anticancer Evaluation
- Bondock and Gieman (2015) investigated similar compounds for their antibacterial and anticancer activity. Their methodology and findings could be relevant for evaluating this compound in similar contexts (Bondock & Gieman, 2015).
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O2/c23-19-7-3-1-5-17(19)9-10-21(27)25-15-16-11-13-26(14-12-16)22(28)18-6-2-4-8-20(18)24/h1-10,16H,11-15H2,(H,25,27)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLYFIDNROSKOJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

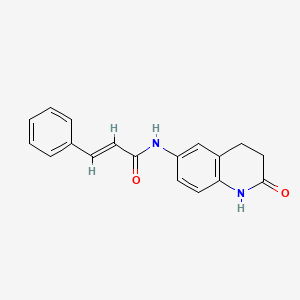

![3-[(2-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2533159.png)
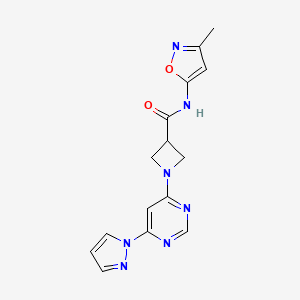


![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester](/img/structure/B2533163.png)
![ethyl 4-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2533164.png)
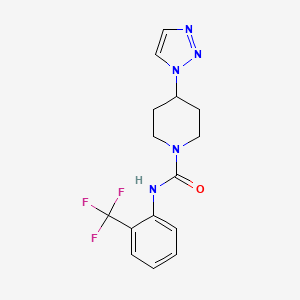
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2533169.png)
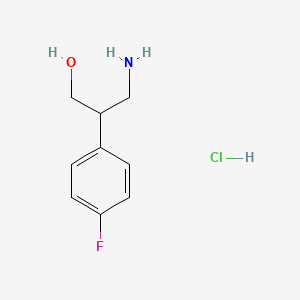

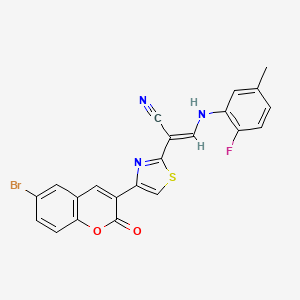
![{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B2533178.png)